1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene
CAS No.:
Cat. No.: VC18257075
Molecular Formula: C12H14Br2O
Molecular Weight: 334.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14Br2O |
|---|---|
| Molecular Weight | 334.05 g/mol |
| IUPAC Name | 1-bromo-2-[2-bromo-1-(cyclopropylmethoxy)ethyl]benzene |
| Standard InChI | InChI=1S/C12H14Br2O/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
| Standard InChI Key | BZJJYRZRYRLPJN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1COC(CBr)C2=CC=CC=C2Br |
Introduction
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene is a complex organic compound classified as a brominated aromatic hydrocarbon. Its structure includes multiple bromine substituents and a cyclopropylmethoxy group, which significantly influence its chemical reactivity and potential applications in synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. These reactions are usually conducted under controlled conditions using solvents such as dichloromethane or toluene, along with catalysts or bases to facilitate the reactions.
Key Steps in Synthesis
-
Starting Materials: The synthesis often begins with aromatic compounds that undergo alkylation and bromination reactions.
-
Reaction Conditions: Careful monitoring of temperature, solvent choice, and the presence of catalysts or bases is essential to achieve high yields and purity of the final product.
-
Purification Methods: Techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) are used to monitor and purify the compound.
Reactivity Mechanisms
-
Nucleophilic Substitution: The presence of bromine atoms allows for nucleophilic substitution reactions, which are often facilitated by polar aprotic solvents.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, influenced by the steric effects of the cyclopropylmethoxy group.
Potential Applications
Research into 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene could lead to advancements in medicinal chemistry and material science due to its reactivity and structural characteristics.
Fields of Application
-
Medicinal Chemistry: The compound's unique structure and reactivity make it a candidate for the synthesis of complex molecules with potential therapeutic applications.
-
Material Science: Its chemical properties could be exploited in the development of new materials with specific functionalities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Features |
|---|---|---|
| 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene | Methyl group on the benzene ring | Potential antimicrobial and anticancer properties |
| (2-Bromo-1-(cyclopropylmethoxy)ethyl)benzene | Lacks additional bromine on the ethyl chain | Used as an intermediate in organic synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume